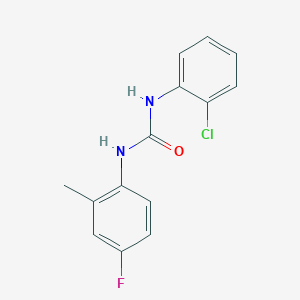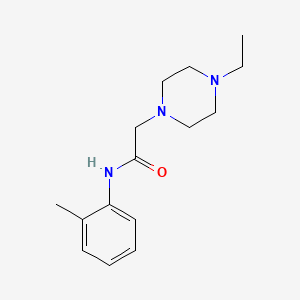![molecular formula C28H22ClNO5 B5371541 [2-acetyloxy-4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]phenyl] acetate](/img/structure/B5371541.png)
[2-acetyloxy-4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-acetyloxy-4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]phenyl] acetate: is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, chlorophenyl, and quinolinyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Common reagents used in these steps include acetic anhydride, acetyl chloride, and various catalysts such as pyridine and triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the double bond in the ethenyl group, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound for drug development.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, it is used in the synthesis of advanced polymers and as a precursor for the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of [2-acetyloxy-4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]phenyl] acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- [2-acetyloxy-4-[(E)-2-[8-[(4-bromophenyl)methoxy]quinolin-2-yl]ethenyl]phenyl] acetate
- [2-acetyloxy-4-[(E)-2-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]ethenyl]phenyl] acetate
Uniqueness: The presence of the chlorophenyl group in [2-acetyloxy-4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]phenyl] acetate imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in designing more efficient synthetic routes and developing novel applications.
Eigenschaften
IUPAC Name |
[2-acetyloxy-4-[(E)-2-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClNO5/c1-18(31)34-25-15-9-20(16-27(25)35-19(2)32)8-13-24-14-10-22-4-3-5-26(28(22)30-24)33-17-21-6-11-23(29)12-7-21/h3-16H,17H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHQECCOOQIOHP-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(Z)-2-bromo-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5371461.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B5371477.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)


![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)

![N-[3-(4-morpholinyl)propyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5371496.png)
![2-{5-[(2-benzyl-4-morpholinyl)methyl]-2-furyl}benzonitrile](/img/structure/B5371504.png)
![(3aR*,5S*,6S*,7aS*)-2-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5371511.png)
![2-[(4-Cyano-1-thiophen-2-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B5371540.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]prop-2-enamide](/img/structure/B5371549.png)

![ethyl 3-{5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B5371559.png)
